![molecular formula C8H4BrF2NO B1459061 5-Bromo-2-(difluoromethoxy)benzonitrile CAS No. 1261859-60-2](/img/structure/B1459061.png)
5-Bromo-2-(difluoromethoxy)benzonitrile
Overview
Description
5-Bromo-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4BrF2NO . It is a benzonitrile derivative . The molecule contains a total of 17 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(difluoromethoxy)benzonitrile includes a six-membered aromatic ring with a bromine atom at the 5th position and a difluoromethoxy group at the 2nd position . The molecule also contains a nitrile group attached to the aromatic ring .Scientific Research Applications
OLED Applications
5-Bromo-2-(difluoromethoxy)benzonitrile: may serve as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications. TADF dyes like 2-phenoxazine-5-acridine-benzonitrile are synthesized from similar bromo-fluorobenzonitriles and are used in OLEDs for their efficient electroluminescence .
Pharmaceutical Applications
Compounds with difluoromethoxy groups, such as 5-Bromo-2-(difluoromethoxy)benzonitrile , are often found in pharmaceuticals. For instance, Lumacaftor, a medication used for treating cystic fibrosis, contains a difluorobenzo[d][1,3]dioxole unit which is structurally related to difluoromethoxybenzonitriles .
Availability for Research
This compound is available from various suppliers for scientific research needs, indicating its potential use in various experimental and developmental applications .
Safety and Hazards
Safety information for 5-Bromo-2-(difluoromethoxy)benzonitrile indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . It should be used in a well-ventilated area and kept away from moisture . When handling, eating, drinking, or smoking should be avoided . The containers should be kept securely sealed when not in use .
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKAXETGPAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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